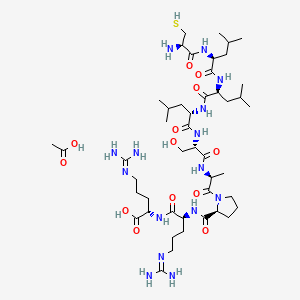
p5 Ligand for Dnak and DnaJ acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The p5 Ligand for Dnak and DnaJ acetate is a nonapeptide, which means it is composed of nine amino acids. This compound is a high-affinity ligand for DnaK (Escherichia coli Hsp70) and DnaJ (Escherichia coli Hsp40). It corresponds to the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p5 Ligand for Dnak and DnaJ acetate involves peptide synthesis techniques. The sequence of the nonapeptide is Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), which is a common method for synthesizing peptides. This method allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids .
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Standard peptide synthesis reagents and conditions.
Major Products Formed:
Oxidation: Disulfide-bonded peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with different amino acid sequences.
Aplicaciones Científicas De Investigación
The p5 Ligand for Dnak and DnaJ acetate has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a high-affinity ligand for studying the interactions and functions of heat shock proteins DnaK and DnaJ in Escherichia coli.
Industry: Utilized in the production of research reagents and tools for studying protein interactions and functions
Mecanismo De Acción
The p5 Ligand for Dnak and DnaJ acetate exerts its effects by binding to DnaK and DnaJ, which are heat shock proteins involved in protein folding and stress responses. The binding of the ligand to these proteins modulates their activity and function. DnaJ stimulates the hydrolysis of DnaK-bound ATP, converting DnaK to its ADP-liganded high-affinity state, which locks it onto the substrate polypeptide .
Comparación Con Compuestos Similares
Onalespib: A synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90).
H2-Gamendazole: A novel compound for spermatogenesis inhibition and cancer therapy as an inhibitor of heat shock proteins.
NPX800: An inhibitor of heat shock factor 1 (HSF1) used in cancer treatment studies.
Uniqueness: The p5 Ligand for Dnak and DnaJ acetate is unique in its high affinity for DnaK and DnaJ, specifically targeting the main binding site for the 23-residue part of the presequence of mitochondrial aspartate aminotransferase. This specificity makes it a valuable tool for studying the functions and interactions of these heat shock proteins .
Propiedades
Fórmula molecular |
C46H85N15O13S |
|---|---|
Peso molecular |
1088.3 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1 |
Clave InChI |
OKLRJVHZOKFHHC-HNXCXNLTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.CC(=O)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


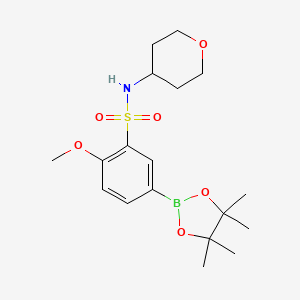

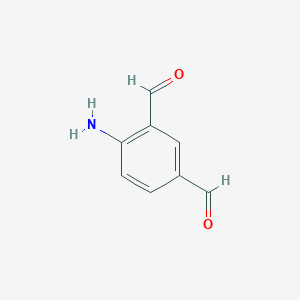
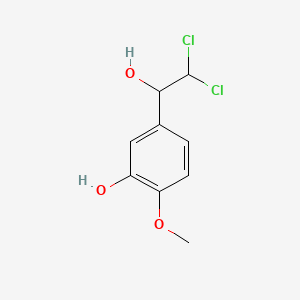
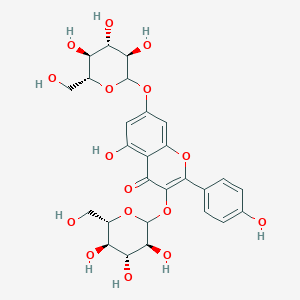

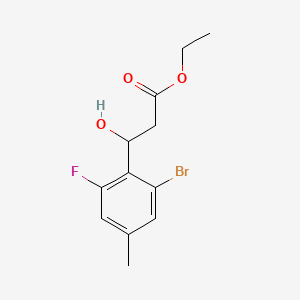
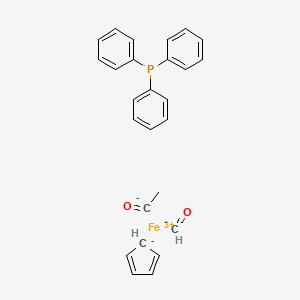
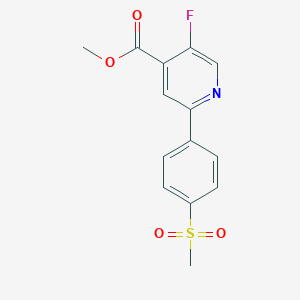
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)




